molecular formula C7H4Cl2F3N B1597912 3,5-Dichloro-4-(trifluoromethyl)aniline CAS No. 496052-55-2

3,5-Dichloro-4-(trifluoromethyl)aniline

Cat. No. B1597912
M. Wt: 230.01 g/mol
InChI Key: LOVGLWZIYWMBLT-UHFFFAOYSA-N
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Description

“3,5-Dichloro-4-(trifluoromethyl)aniline” is a synthetic organic compound . It is a derivative of aniline, which is an aromatic amine . This compound is widely used in the manufacturing of agrochemicals, pharmaceuticals, and materials.


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the preparation method of 2,6-dichloro-4-trifluoromethyl-aniline involves using p-Chlorobenzotrifluoride as the starting material, which is subjected to halogenation reaction and ammoniation reaction . Another method involves a Pd-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular formula of “3,5-Dichloro-4-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da .

Scientific Research Applications

Synthesis of Hexaflumuron

  • Scientific Field: Organic Chemistry
  • Application Summary: 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a derivative of 3,5-Dichloro-4-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Hexaflumuron, a type of benzoylphenylurea insecticide .
  • Results or Outcomes: The new synthetic route has the advantages of fewer reaction steps, higher overall yield, less process safety hazard and environmental impact .

Synthesis of Trifluoromethylpyridines

  • Scientific Field: Agrochemical and Pharmaceutical Industries
  • Application Summary: 2,3-dichloro-5-(trifluoromethyl)pyridine, a derivative of 3,5-Dichloro-4-(trifluoromethyl)aniline, is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: 3,5-Bis(trifluoromethyl)aniline, a derivative of 3,5-Dichloro-4-(trifluoromethyl)aniline, was found to be a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Synthesis of Liquid-Crystalline Polymethacrylates

  • Scientific Field: Polymer Chemistry
  • Application Summary: 4-(Trifluoromethoxy)aniline, a derivative of 3,5-Dichloro-4-(trifluoromethyl)aniline, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years. The trifluoromethyl (TFM, -CF3) group is a common pharmacophore in these drugs .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Synthesis of Fipronil

  • Scientific Field: Agrochemical Industry
  • Application Summary: Fipronil, a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection, can be synthesized from 3,5-Dichloro-4-(trifluoromethyl)aniline .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Safety And Hazards

“3,5-Dichloro-4-(trifluoromethyl)aniline” may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVGLWZIYWMBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381261
Record name 3,5-dichloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(trifluoromethyl)aniline

CAS RN

496052-55-2
Record name 3,5-dichloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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